Cas no 2116993-41-8 (1H-Pyrazole-3-carboxylic acid, 5-amino-4-ethyl-1-phenyl-, ethyl ester)
1H-Pyrazole-3-carboxylic acid, 5-amino-4-ethyl-1-phenyl-, ethyl ester Chemical and Physical Properties
Names and Identifiers
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- 1H-Pyrazole-3-carboxylic acid, 5-amino-4-ethyl-1-phenyl-, ethyl ester
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- Inchi: 1S/C14H17N3O2/c1-3-11-12(14(18)19-4-2)16-17(13(11)15)10-8-6-5-7-9-10/h5-9H,3-4,15H2,1-2H3
- InChI Key: PABJLOGNTIWEAZ-UHFFFAOYSA-N
- SMILES: N1(C2=CC=CC=C2)C(N)=C(CC)C(C(OCC)=O)=N1
1H-Pyrazole-3-carboxylic acid, 5-amino-4-ethyl-1-phenyl-, ethyl ester Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-783993-0.05g |
ethyl 5-amino-4-ethyl-1-phenyl-1H-pyrazole-3-carboxylate |
2116993-41-8 | 95.0% | 0.05g |
$587.0 | 2025-03-21 | |
| Enamine | EN300-783993-0.1g |
ethyl 5-amino-4-ethyl-1-phenyl-1H-pyrazole-3-carboxylate |
2116993-41-8 | 95.0% | 0.1g |
$615.0 | 2025-03-21 | |
| Enamine | EN300-783993-0.25g |
ethyl 5-amino-4-ethyl-1-phenyl-1H-pyrazole-3-carboxylate |
2116993-41-8 | 95.0% | 0.25g |
$642.0 | 2025-03-21 | |
| Enamine | EN300-783993-0.5g |
ethyl 5-amino-4-ethyl-1-phenyl-1H-pyrazole-3-carboxylate |
2116993-41-8 | 95.0% | 0.5g |
$671.0 | 2025-03-21 | |
| Enamine | EN300-783993-1.0g |
ethyl 5-amino-4-ethyl-1-phenyl-1H-pyrazole-3-carboxylate |
2116993-41-8 | 95.0% | 1.0g |
$699.0 | 2025-03-21 | |
| Enamine | EN300-783993-2.5g |
ethyl 5-amino-4-ethyl-1-phenyl-1H-pyrazole-3-carboxylate |
2116993-41-8 | 95.0% | 2.5g |
$1370.0 | 2025-03-21 | |
| Enamine | EN300-783993-5.0g |
ethyl 5-amino-4-ethyl-1-phenyl-1H-pyrazole-3-carboxylate |
2116993-41-8 | 95.0% | 5.0g |
$2028.0 | 2025-03-21 | |
| Enamine | EN300-783993-10.0g |
ethyl 5-amino-4-ethyl-1-phenyl-1H-pyrazole-3-carboxylate |
2116993-41-8 | 95.0% | 10.0g |
$3007.0 | 2025-03-21 |
1H-Pyrazole-3-carboxylic acid, 5-amino-4-ethyl-1-phenyl-, ethyl ester Related Literature
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Yiding Jiao,Liqun Kang,Jasper Berry-Gair,Kit McColl,Jianwei Li,Haobo Dong,Hao Jiang,Ryan Wang,Furio Corà,Dan J. L. Brett,Ivan P. Parkin J. Mater. Chem. A, 2020,8, 22075-22082
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Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
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David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
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Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
Additional information on 1H-Pyrazole-3-carboxylic acid, 5-amino-4-ethyl-1-phenyl-, ethyl ester
1H-Pyrazole-3-carboxylic acid, 5-amino-4-ethyl-1-phenyl-, ethyl ester (CAS No. 2116993-41-8): A Comprehensive Overview in Modern Chemical Biology and Medicinal Chemistry
1H-Pyrazole-3-carboxylic acid, 5-amino-4-ethyl-1-phenyl-, ethyl ester, identified by the CAS number 2116993-41-8, represents a structurally intriguing compound that has garnered significant attention in the realms of chemical biology and medicinal chemistry. This heterocyclic derivative combines the versatility of the pyrazole core with functional groups that make it a promising candidate for further exploration in drug discovery and therapeutic applications. The compound’s unique structural features—specifically the presence of an amino group at the 5-position, an ethyl substituent at the 4-position, and a phenyl ring at the 1-position—endow it with potential biological activities that are being actively investigated.
The pyrazole scaffold is well-documented for its broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The introduction of additional functional groups can modulate these activities, leading to compounds with enhanced specificity and efficacy. In the case of 1H-Pyrazole-3-carboxylic acid, 5-amino-4-ethyl-1-phenyl-, ethyl ester, the ester functionality at the 3-position not only contributes to its solubility and stability but also serves as a versatile handle for further chemical modifications. These modifications are crucial in medicinal chemistry, where precise tuning of molecular structure is often required to optimize pharmacokinetic and pharmacodynamic properties.
Recent advancements in computational chemistry and high-throughput screening have accelerated the discovery of novel bioactive compounds. The structural motif of 1H-Pyrazole-3-carboxylic acid, 5-amino-4-ethyl-1-phenyl-, ethyl ester has been computationally analyzed to predict its potential interactions with biological targets. Molecular docking studies suggest that this compound may exhibit inhibitory activity against enzymes involved in cancer cell proliferation and inflammation pathways. Such findings are particularly relevant given the ongoing global efforts to develop targeted therapies for complex diseases.
In parallel, experimental investigations have begun to validate these computational predictions. In vitro assays have demonstrated that derivatives of this compound exhibit promising antiproliferative effects on certain cancer cell lines. The amino group at the 5-position appears to play a critical role in mediating these effects by forming hydrogen bonds with key residues in target proteins. Furthermore, the phenyl ring at the 1-position may contribute to hydrophobic interactions, enhancing binding affinity. These observations highlight the importance of structural optimization in developing lead compounds for therapeutic use.
The synthesis of 1H-Pyrazole-3-carboxylic acid, 5-amino-4-ethyl-1-phenyl-, ethyl ester involves multi-step organic reactions that showcase the ingenuity of synthetic chemists. The process typically begins with the condensation of appropriately substituted pyrazole derivatives with carboxylic acid esters under controlled conditions. Subsequent functional group transformations, such as nucleophilic substitution or reduction reactions, are employed to introduce the desired amino and ethyl groups. The final step often involves esterification to stabilize the compound for further use.
The synthetic route not only highlights the versatility of modern organic chemistry but also underscores the challenges associated with producing complex molecules on a scalable basis. Advances in green chemistry principles have encouraged researchers to explore more sustainable synthetic methodologies. For instance, catalytic processes that minimize waste and energy consumption are being increasingly adopted in the synthesis of 1H-Pyrazole-3-carboxylic acid, 5-amino-4-ethyl-1-phenyl-, ethyl ester, aligning with global initiatives to promote environmentally responsible chemical research.
Beyond its potential therapeutic applications, this compound has also attracted interest as a building block for more complex molecular architectures. Medicinal chemists often use such scaffolds as starting points for designing libraries of derivatives with tailored biological activities. By systematically varying substituents or introducing additional functional groups, researchers can explore structure–activity relationships (SARs) that guide the development of novel drugs.
The role of 1H-Pyrazole-3-carboxylic acid, 5-amino-4-ethyl-1-phenyl-, ethyl ester in drug discovery is further underscored by its compatibility with modern biocatalytic approaches. Enzymatic transformations have emerged as powerful tools for constructing complex molecules efficiently and selectively. For example, transaminases or lipases could be employed to introduce or modify functional groups within this scaffold without compromising regioselectivity—a critical factor in medicinal chemistry.
As research progresses, collaborations between computational chemists, organic chemists, and biochemists will be essential in maximizing the potential of 1H-Pyrazole-3-carboxylic acid, 5-amino-4-ethyl-1 phenyl-, ethyl ester and related compounds. Such interdisciplinary efforts are likely to yield insights into new therapeutic targets and mechanisms of action that could revolutionize treatment strategies for various diseases.
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